6,7-Dimethoxyisoquinoline-1-carbaldehyde

Description

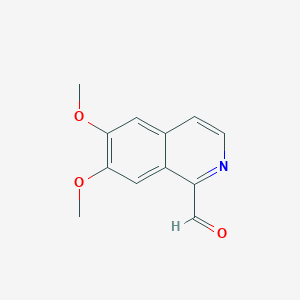

6,7-Dimethoxyisoquinoline-1-carbaldehyde is an organic compound with the molecular formula C12H11NO3 It is a derivative of isoquinoline, featuring methoxy groups at the 6 and 7 positions and an aldehyde group at the 1 position

Properties

IUPAC Name |

6,7-dimethoxyisoquinoline-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-11-5-8-3-4-13-10(7-14)9(8)6-12(11)16-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZKUBULBNDNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN=C2C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301993 | |

| Record name | 6,7-dimethoxyisoquinoline-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71046-35-0 | |

| Record name | MLS002920743 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-dimethoxyisoquinoline-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxyisoquinoline-1-carbaldehyde typically involves the following steps:

Starting Material: The synthesis often begins with 6,7-dimethoxyisoquinoline.

Oxidation: The isoquinoline derivative is subjected to oxidation to introduce the aldehyde group at the 1 position. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxyisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

Oxidation: 6,7-Dimethoxyisoquinoline-1-carboxylic acid.

Reduction: 6,7-Dimethoxyisoquinoline-1-methanol.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-Dimethoxyisoquinoline-1-carbaldehyde has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Biological Studies: It is used in studies to understand the biological pathways and mechanisms involving isoquinoline derivatives.

Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyisoquinoline-1-carbaldehyde involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses.

Signal Transduction: The compound can influence signal transduction pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

6,7-Dimethoxyisoquinoline: Lacks the aldehyde group at the 1 position.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains additional hydrogen atoms, making it a tetrahydro derivative.

6,7-Dimethoxyisoquinoline-1-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness

6,7-Dimethoxyisoquinoline-1-carbaldehyde is unique due to the presence of both methoxy groups and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Biological Activity

6,7-Dimethoxyisoquinoline-1-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anxiolytic, and potential therapeutic applications. The findings are supported by various case studies and research results.

Chemical Structure and Properties

This compound is an isoquinoline derivative characterized by two methoxy groups at the 6 and 7 positions and an aldehyde functional group at the 1 position. Its chemical structure can be represented as follows:

Antibacterial Activity

Research has demonstrated that 6,7-dimethoxyisoquinoline derivatives exhibit notable antibacterial properties. A study focused on various derivatives showed that the compound effectively inhibited the growth of Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 4 to 8 μg/mL against vancomycin-resistant strains . The antibacterial mechanism appears to involve binding to bacterial FtsZ, a protein critical for cell division, as indicated by fluorescence studies that showed increased emission intensities upon binding .

Anxiolytic Effects

In pharmacological studies, certain isoquinoline derivatives have been noted for their anxiolytic effects. For instance, a derivative of 6,7-dimethoxyisoquinoline was tested in mice and exhibited significantly stronger anxiolytic activity compared to diazepam, a commonly used anxiolytic drug. The effective doses were determined through behavioral assays that measured the animals' responses to stressors . The results indicated that these compounds could serve as potential alternatives for anxiety treatment.

Study on Antibacterial Activity

A case study investigated the antibacterial efficacy of several isoquinoline derivatives against S. aureus and E. faecalis. The study utilized both methicillin-sensitive and methicillin-resistant strains to evaluate the compounds' effectiveness. The findings revealed that lipophilicity at the 3′-position of the isoquinoline enhanced antibacterial potency, with specific derivatives showing promising results against resistant strains .

Anxiolytic Activity Assessment

In another study assessing anxiolytic activity, researchers administered various dosages of a 6,7-dimethoxyisoquinoline derivative to male and female NMRI mice. Behavioral tests were conducted over a week, revealing significant reductions in anxiety-like behaviors compared to control groups. This study highlighted the potential of these compounds in treating anxiety disorders .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.